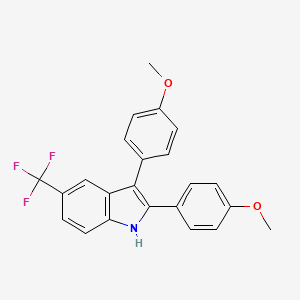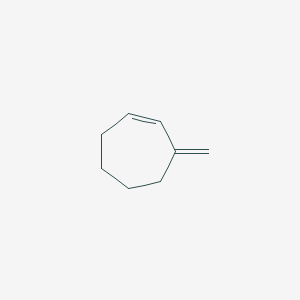
3-Methylbenzene-1-seleninic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbenzene-1-seleninic acid is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzene-1-seleninic acid typically involves the oxidation of 3-methylbenzeneselenol. One common method is the reaction of 3-methylbenzeneselenol with hydrogen peroxide (H₂O₂) under acidic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)\text{SeH} + 2\text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{SeO}_2\text{H} + 2\text{H}_2\text{O} ]
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylbenzene-1-seleninic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form selenonic acids.
Reduction: It can be reduced back to 3-methylbenzeneselenol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Electrophiles such as bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Major Products:
Oxidation: Selenonic acids.
Reduction: 3-Methylbenzeneselenol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Methylbenzene-1-seleninic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organoselenium compounds.
Biology: It serves as a model compound for studying the biological activity of selenium-containing molecules.
Industry: Used in the synthesis of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Methylbenzene-1-seleninic acid involves its ability to undergo redox reactions. Selenium in the compound can exist in multiple oxidation states, allowing it to participate in various biochemical processes. It can act as an antioxidant by neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with enzymes like glutathione peroxidase, which plays a crucial role in cellular antioxidant defense.
Comparación Con Compuestos Similares
Benzene-1-seleninic acid: Lacks the methyl group, making it less hydrophobic.
3-Methylbenzeneselenol: The reduced form of 3-Methylbenzene-1-seleninic acid.
Selenious acid: Contains selenium in a different oxidation state and lacks the aromatic ring.
Uniqueness: this compound is unique due to the presence of both a methyl group and a seleninic acid group on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
33834-52-5 |
|---|---|
Fórmula molecular |
C7H8O2Se |
Peso molecular |
203.11 g/mol |
Nombre IUPAC |
3-methylbenzeneseleninic acid |
InChI |
InChI=1S/C7H8O2Se/c1-6-3-2-4-7(5-6)10(8)9/h2-5H,1H3,(H,8,9) |
Clave InChI |
RHEXIQOKFREVJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)[Se](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



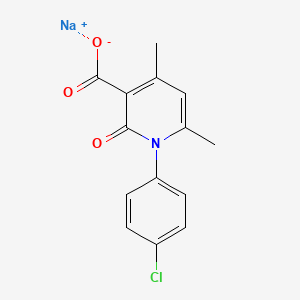


![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
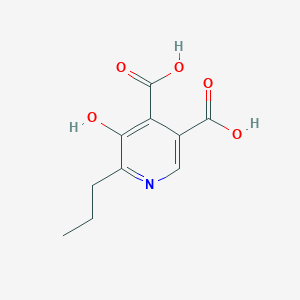
![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
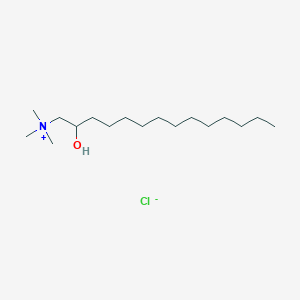
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)

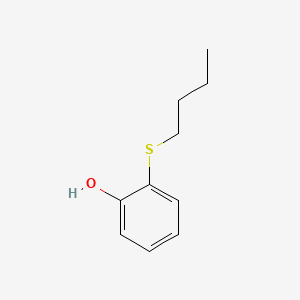
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)
